

# NEO212 Demonstrates Superior Efficacy Over Temozolomide in MGMT-Positive Tumors

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## Compound of Interest

Compound Name: Anticancer agent 212

Cat. No.: B15561176

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Los Angeles, CA – December 7, 2025 – Preclinical evidence compellingly suggests that NEO212, a novel conjugate of temozolomide (TMZ) and perillyl alcohol (POH), exhibits significantly greater efficacy than the current standard-of-care chemotherapy, temozolomide, in treating O6-methylguanine-DNA methyltransferase (MGMT)-positive tumors. This enhanced activity is particularly noted in glioblastoma (GBM) and melanoma models that are resistant to TMZ. NEO212 appears to overcome this resistance by downregulating MGMT expression and inducing more potent DNA damage, leading to improved survival outcomes in in vivo studies.

The challenge of TMZ resistance in tumors expressing the DNA repair enzyme MGMT is a significant hurdle in cancer therapy.<sup>[1][2][3]</sup> MGMT counteracts the therapeutic effect of TMZ by removing the alkyl groups from the O6 position of guanine in DNA, thereby repairing the drug-induced damage.<sup>[2][3]</sup> NEO212 has been engineered to circumvent this resistance mechanism.

## Enhanced Cytotoxicity and Overcoming Resistance In Vitro

In vitro studies have consistently demonstrated the superior cytotoxic effects of NEO212 compared to TMZ in MGMT-expressing cancer cell lines. A key measure of a drug's effectiveness is its ability to inhibit the formation of cancer cell colonies. In a colony formation assay using MGMT-positive melanoma cells, NEO212 was found to be up to eight times more

effective at reducing colony formation than TMZ.[3] This suggests that NEO212 can more effectively kill and prevent the proliferation of cancer cells that would otherwise be resistant to temozolomide.

Further studies in glioblastoma cell lines engineered to express MGMT have corroborated these findings, showing that NEO212 is more potent than TMZ across a broad range of concentrations.[4] The addition of O6-benzylguanine (O6BG), an inhibitor of MGMT, sensitized the MGMT-positive cells to both drugs, confirming that MGMT expression is a key factor in resistance to both agents and that NEO212's enhanced effect is, at least in part, due to its ability to overcome this resistance.[4]

## Superior In Vivo Efficacy and Survival Benefit

The promising in vitro results have been translated into significant survival benefits in preclinical animal models of MGMT-positive cancers. In an orthotopic mouse model of TMZ-resistant glioblastoma, treatment with NEO212 led to a striking extension of survival compared to TMZ.[1][2] In one study, the median survival of mice with TMZ-resistant glioblastoma was significantly longer in the group treated with NEO212 in combination with radiation therapy (349 days) compared to the group receiving TMZ with radiation (87 days).[2]

Similarly, in a nude mouse model of MGMT-positive melanoma, NEO212 demonstrated significant anti-tumor activity, whereas TMZ or a combination of TMZ and perillyl alcohol were ineffective.[3] These in vivo data strongly support the potential of NEO212 as a more effective therapeutic option for patients with MGMT-positive tumors.

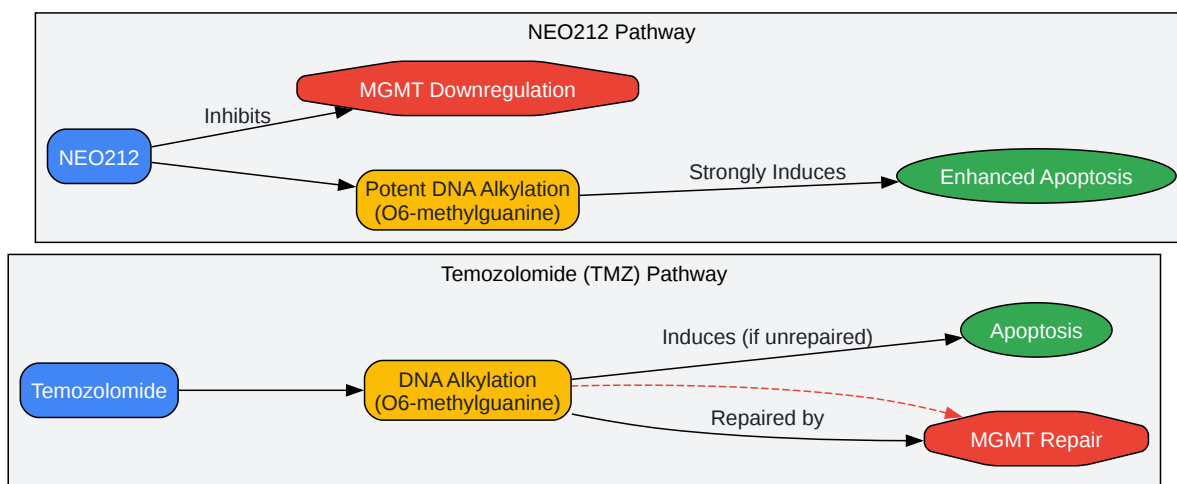
Preclinical Model	Treatment Group	Median Survival	Reference
Orthotopic MGMT-positive, TMZ-resistant Glioblastoma (LN229TR2) + Radiation	Temozolomide	87 days	[2]
NEO212	349 days	[2]	
Orthotopic TMZ-resistant Glioblastoma (U251TR)	Vehicle	~25 days	[5]
Temozolomide (5 mg/kg)	~25 days	[5]	
NEO212 (37.2 mg/kg)	>37 days	[5]	

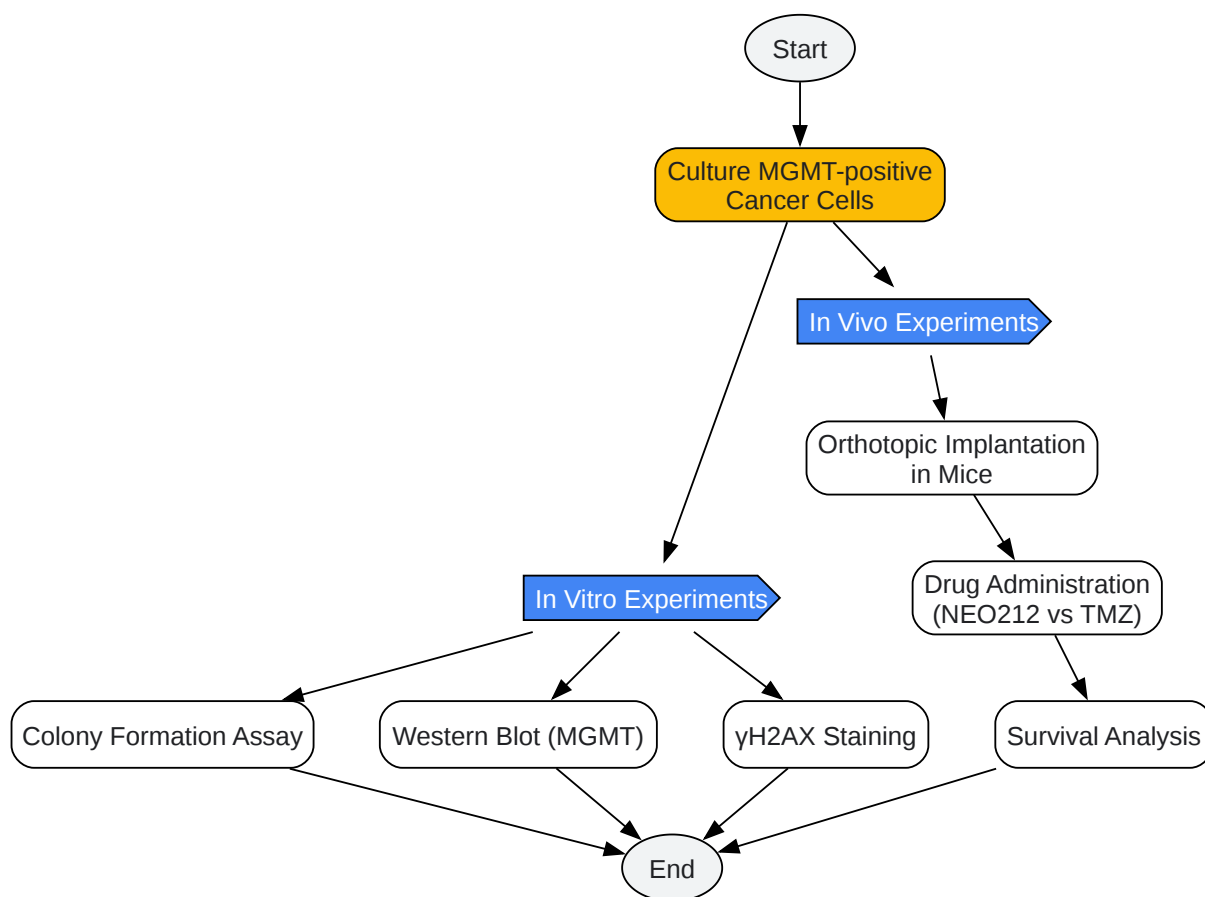
Table 1: Comparison of In Vivo Efficacy of NEO212 and Temozolomide in MGMT-Positive Glioblastoma Models.

## Mechanism of Action: Downregulation of MGMT and Enhanced DNA Damage

The superior efficacy of NEO212 in MGMT-positive tumors is attributed to its unique mechanism of action. Evidence suggests that NEO212 downregulates the expression of the MGMT protein, thereby disabling the primary resistance mechanism to temozolomide.[4] Western blot analyses have shown a reduction in MGMT protein levels in cancer cells treated with NEO212.[6]

By overcoming MGMT-mediated repair, NEO212 leads to a more potent induction of DNA damage. A well-established marker for DNA double-strand breaks is the phosphorylation of histone H2AX ( $\gamma$ H2AX). Studies have shown that NEO212 treatment results in a stronger induction of  $\gamma$ H2AX compared to equimolar concentrations of TMZ in MGMT-positive cells, indicating a greater level of DNA damage.[6] This increased DNA damage ultimately triggers apoptosis and cell death more effectively.





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